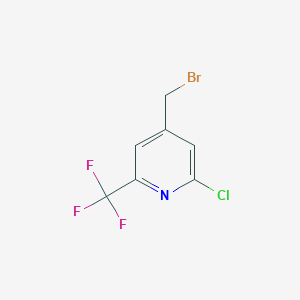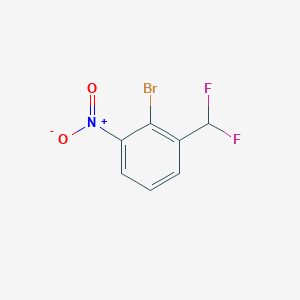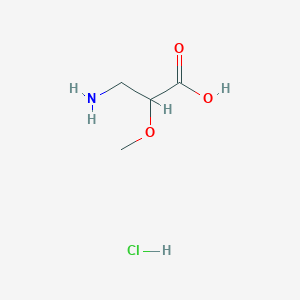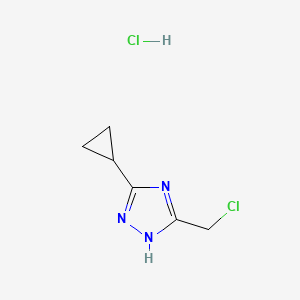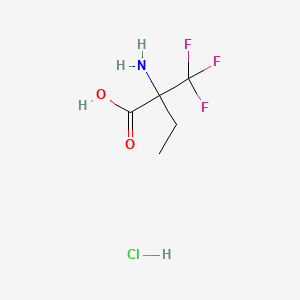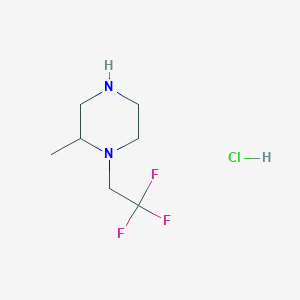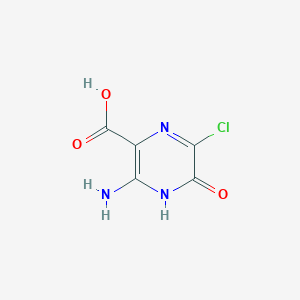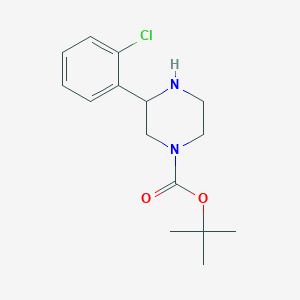
3-(2-氯苯基)哌嗪-1-羧酸叔丁酯
描述
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol . This compound is a piperazine derivative, which is a class of chemicals known for their wide range of biological activities and applications in medicinal chemistry .
科学研究应用
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-containing pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials
作用机制
Target of Action
Tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
It’s known that the biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This suggests that the compound may interact with its targets through mechanisms such as hydrogen bonding or electrostatic interactions.
Biochemical Pathways
Piperazine derivatives are often used as intermediates in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical processes .
Pharmacokinetics
The presence of the piperazine ring, which is known for its water solubility and capacity for the formation of hydrogen bonds, may influence the compound’s bioavailability .
Result of Action
It’s known that piperazine derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere and at temperatures below -20°c to maintain its stability .
生化分析
Biochemical Properties
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can alter the downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes and influencing their activity .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to either inhibition or activation of the target biomolecule, depending on the context. For instance, tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . It can also activate receptors by binding to their ligand-binding domains and inducing conformational changes that trigger downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and enhancing cellular function . At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cell death . The threshold dose for these effects can vary depending on the specific animal model and the experimental conditions. It is important to carefully control the dosage of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate in animal studies to avoid potential toxicity and ensure accurate interpretation of the results .
Metabolic Pathways
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes can metabolize the compound into various metabolites, which can have different biological activities. The metabolic pathways of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can also involve other enzymes, such as esterases and hydrolases, which can hydrolyze the ester bond and release the piperazine and chlorophenyl moieties . The effects of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway and the experimental conditions .
Transport and Distribution
The transport and distribution of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate within cells and tissues are influenced by several factors, including its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can bind to various proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by post-translational modifications or targeting signals . For example, tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can be acetylated or phosphorylated, which can influence its localization and interactions with other biomolecules . The subcellular localization of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate can also affect its stability and degradation, as different compartments have different proteolytic activities and degradation pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl formate with piperazine to generate tert-butyl 1-formate piperazine. This intermediate then reacts with 2-chlorobenzene to form the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
化学反应分析
Types of Reactions
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products .
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate include:
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate apart from these similar compounds is its specific substitution pattern on the piperazine ring, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYSHPOIPCNCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743847 | |
| Record name | tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-33-5 | |
| Record name | tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


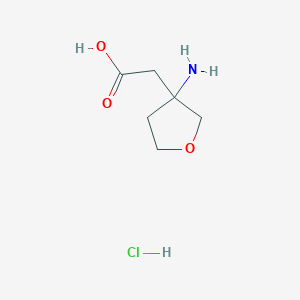
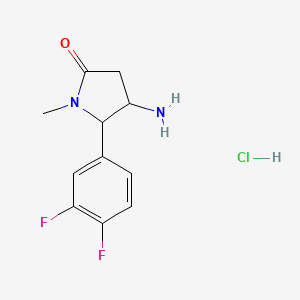
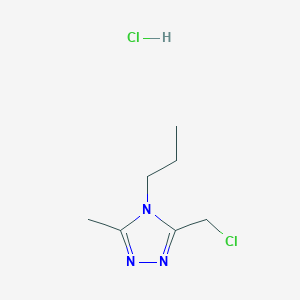
![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)

